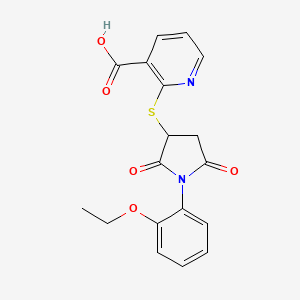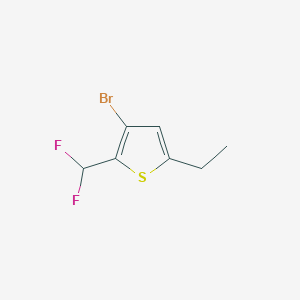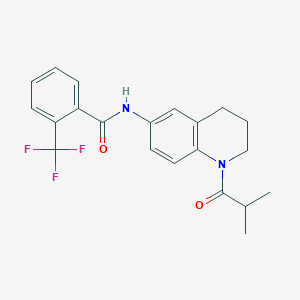
(5-(Furan-2-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a novel isoxazole derivative . Isoxazole belongs to the class of five-membered heterocyclic compounds . The process of developing new drugs has significantly gained attention due to inadequate pharmacokinetic and safety attributes of the available drugs .
Synthesis Analysis
The compound was synthesized via Claisen Schmidt condensation reaction . In vitro COX-1/2 anti-inflammatory assay, in silico molecular docking of potent compounds, Molecular docking simulation, and SwissADME pharmacokinetic profile were investigated in this research .Molecular Structure Analysis
The molecular structure of the compound is complex, with multiple functional groups. The compound contains a furan ring, an isoxazole ring, a pyrrolidine ring, and a trifluoromethyl group .Chemical Reactions Analysis
The compound was tested for its COX-1 and COX-2 enzyme inhibitory activity. Almost all the tested compounds exhibited anti-inflammatory effects whereas C6, C5, and C3 were found to be the most potent COX-2 enzyme inhibitors among the tested compounds and are good candidates for selective COX-2 inhibitors .Physical And Chemical Properties Analysis
The physicochemical properties, pharmacokinetic profile, lipophilicity, water solubility, drug metabolism, drug-likeness properties, and medicinal chemistry of the synthesized isoxazole derivatives were assessed . All the compounds were shown high GI absorption except Compound 7 ( C7 ). Compound 1 ( C1) and Compound 2 ( C2) were found to cross the blood-brain barrier (BBB) .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- A study on the synthesis of novel pyrazoline derivatives, including structures related to the compound , demonstrated their potential as anti-inflammatory and antibacterial agents. Microwave-assisted synthesis provided a more efficient, environmentally friendly method with higher yields. Some compounds exhibited significant in vivo anti-inflammatory activity, and molecular docking supported their potential as templates for anti-inflammatory drugs (Ravula et al., 2016).
Heterocyclization Approaches
- Research on polysubstituted furans has introduced a novel, efficient, catalyst-free, one-pot synthesis method. This includes derivatives that share structural motifs with the compound of interest, highlighting the versatility of furan compounds in synthetic chemistry (Damavandi et al., 2012).
Chemical Properties and Reactions
- Studies on dihapto-coordinated rhenium complexes of furan have shed light on the chemical behavior of furan derivatives under specific conditions, offering insights into the synthesis and manipulation of complex furan-based compounds (Friedman & Harman, 2001).
Novel Anticonvulsant Agents
- Synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives and evaluation of their anticonvulsant activities highlighted the therapeutic potential of similar structures. One derivative was particularly noted for its potency and safety profile, suggesting the compound of interest might have similar applications (Malik & Khan, 2014).
Oxadiazole Derivatives
- The significance of oxadiazole derivatives, obtained from furan by substituting methylene groups with pyridine-type nitrogen, in pharmaceutical chemistry was emphasized. These derivatives are notable for their chemical and biological properties, suggesting related structures might also possess valuable pharmacological activities (Shukla & Srivastav, 2015).
Eigenschaften
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4/c19-18(20,21)11-3-5-22-16(8-11)27-12-4-6-24(10-12)17(25)13-9-15(28-23-13)14-2-1-7-26-14/h1-3,5,7-9,12H,4,6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOIACSOMYXATA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Furan-2-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B2672017.png)
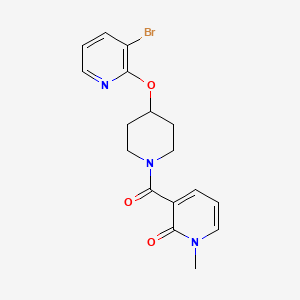
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2672021.png)


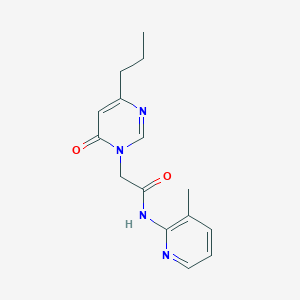
![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2672026.png)
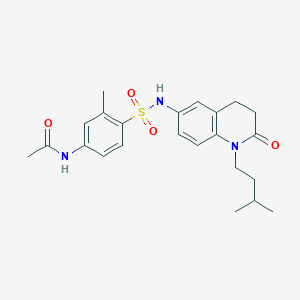
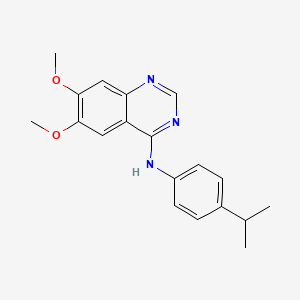
![N-(Furan-2-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2672031.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2672032.png)
